Superior LRRK2 Degradation Potency Compared to the Parent Inhibitor HG-10-102-01 and the Inactive Control cis-XL01126
XL01126 achieves potent degradation of LRRK2 in multiple cell lines, whereas its parent kinase inhibitor, HG-10-102-01, fails to degrade LRRK2 at all and only inhibits its phosphorylation. XL01126's degradation activity is highlighted by its DC50 values, which are in the low nanomolar range, while its inactive distomer control, cis-XL01126, shows no significant degradation (NDO) across various cell types [1].
| Evidence Dimension | LRRK2 Degradation Potency (DC50) and Efficacy (Dmax) |
|---|---|
| Target Compound Data | WT LRRK2 DC50: 32 nM; G2019S LRRK2 DC50: 14 nM. In PBMCs: DC50,4h = 72 nM, Dmax = 83%; DC50,24h = 17 nM, Dmax = 89%. |
| Comparator Or Baseline | HG-10-102-01: No LRRK2 degradation observed. cis-XL01126: No significant degradation (NDO) observed in R1441C MEFs, BMDMs, and PBMCs. |
| Quantified Difference | XL01126 induces complete LRRK2 degradation with low nanomolar DC50s, whereas comparators fail to degrade the target. |
| Conditions | Dose-dependent degradation assays in G2019S LRRK2 MEFs, R1441C LRRK2 MEFs, BMDMs, and human PBMCs; 4-hour and 24-hour treatment durations. |
Why This Matters
This demonstrates that XL01126's degradation mechanism is essential for removing LRRK2, a capability absent in kinase inhibitors and inactive PROTAC controls, making it the only suitable tool for studying LRRK2's scaffolding functions.
- [1] Liu, X., et al. (2022). Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2. Journal of the American Chemical Society, 144(37), 16930–16952. View Source
